
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a compound characterized by its complex structure featuring multiple thiophene and pyrazole rings. Thiophenes are sulfur-containing heterocycles, known for their stability and aromatic nature, while pyrazoles are five-membered rings containing two nitrogen atoms. The combination of these functionalities lends the compound unique chemical properties, making it a subject of interest in various research fields.
Synthetic Routes and Reaction Conditions:
Starting Materials and Reagents: The synthesis typically starts with thiophene-2-carboxylic acid, 3-(thiophen-2-yl)-1H-pyrazole, and 2-bromoethylamine.
Step-by-Step Synthesis:
Step 1: Thiophene-2-carboxylic acid is converted to its acid chloride derivative using thionyl chloride in an inert atmosphere.
Step 2: The acid chloride is then reacted with 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine in the presence of a base such as triethylamine, to form this compound.
Step 3: The intermediate is purified using column chromatography.
Industrial Production Methods: Industrial production might involve scaling up the above reactions with optimizations such as continuous flow reactors to enhance yield and efficiency. Specific catalysts and reagents tailored for mass production would be used to minimize costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the thiophene rings are converted to sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group to the corresponding amine using reagents like lithium aluminium hydride.
Substitution: The pyrazole ring allows for various substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminium hydride in anhydrous ether or tetrahydrofuran.
Substitution: Halogenation using N-bromosuccinimide or electrophilic aromatic substitution using acetyl chloride in the presence of aluminum chloride.
Major Products:
Oxidation: Formation of thiophene sulfoxide or sulfone derivatives.
Reduction: Conversion to primary amine derivatives.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
科学研究应用
N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide has garnered attention in various scientific fields:
Chemistry: Its unique structure and reactivity make it a valuable intermediate in organic synthesis for constructing complex molecules. Biology: Potential as a ligand in biochemical studies due to the presence of nitrogen and sulfur, offering binding sites for metal ions or enzymes. Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities. Industry: Used in the development of materials such as organic semiconductors or corrosion inhibitors.
作用机制
The compound's mechanism of action in biological systems involves interaction with molecular targets such as enzymes or receptors. The presence of heteroatoms (nitrogen and sulfur) allows for hydrogen bonding and coordination with metal ions, impacting biochemical pathways. Its ability to traverse biological membranes due to its aromatic nature adds to its functional versatility.
相似化合物的比较
Thiophene-2-carboxamide: Simpler structure, used as a basic building block in organic synthesis.
1H-pyrazol-1-yl derivatives: Shares the pyrazole ring, but with different substituents leading to varied reactivity and applications.
N-(2-(1H-pyrazol-1-yl)ethyl)amide derivatives: Analogous compounds with variations in the aromatic systems or the amide linkage.
Uniqueness:
The dual thiophene-pyrazole framework of N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide confers a distinct set of reactivities and binding properties, making it more versatile compared to simpler thiophene or pyrazole derivatives.
The specific arrangement of thiophene and pyrazole units offers enhanced stability and potential for diverse chemical modifications, making it a unique tool in both research and industrial applications.
Let me know if there's anything more specific you'd like to know about this intriguing compound!
属性
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c18-14(11-4-9-19-10-11)15-5-7-17-6-3-12(16-17)13-2-1-8-20-13/h1-4,6,8-10H,5,7H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWACWAFJUPXIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
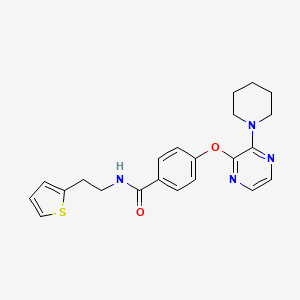
![2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid](/img/structure/B2854123.png)
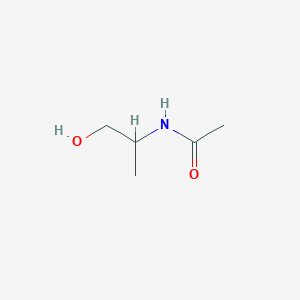
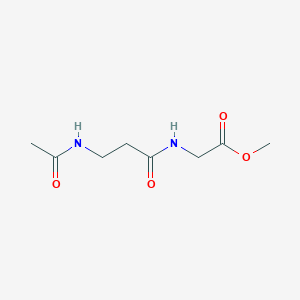
![2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2854128.png)
![3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B2854129.png)
![4-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2854130.png)
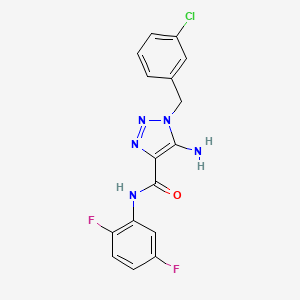
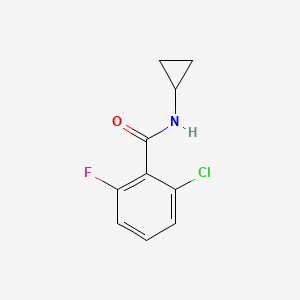
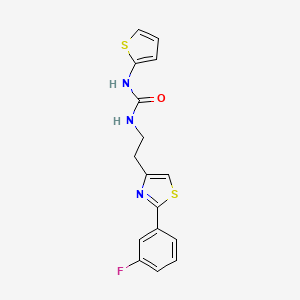
![Methyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2854137.png)
![N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2854139.png)
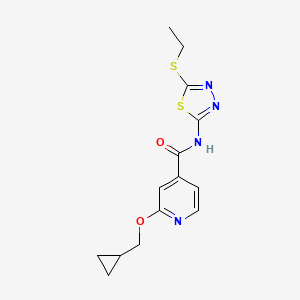
![4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2854144.png)
